Acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-, hydrazide
CAS No.: 38911-95-4
Cat. No.: VC18527232
Molecular Formula: C19H19N7OS
Molecular Weight: 393.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38911-95-4 |
|---|---|
| Molecular Formula | C19H19N7OS |
| Molecular Weight | 393.5 g/mol |
| IUPAC Name | 2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
| Standard InChI | InChI=1S/C19H19N7OS/c20-23-18(27)12-28-19-25-24-17(26(19)13-6-2-1-3-7-13)11-10-16-21-14-8-4-5-9-15(14)22-16/h1-9H,10-12,20H2,(H,21,22)(H,23,27) |
| Standard InChI Key | MCZGLCZEVMRFAP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)CCC3=NC4=CC=CC=C4N3 |
Introduction
Structural and Chemical Identity
Nomenclature and Molecular Architecture
The systematic IUPAC name delineates its structure:
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A 1,2,4-triazole ring substituted at position 3 with a thioether-linked acetic acid hydrazide group.
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Position 4 of the triazole bears a phenyl group, while position 5 is functionalized with a 2-(1H-benzimidazol-2-yl)ethyl side chain.
The molecular formula is C₂₀H₂₁N₇O₂S (molecular weight: 423.49 g/mol) .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₁N₇O₂S | |
| Molecular Weight | 423.49 g/mol | |
| CAS Registry Number | 38911-97-6 (p-tolyl analog) | |
| Solubility | Likely polar aprotic solvents | Inferred |
Synthetic Pathways
One-Pot Synthesis from 2-Mercaptobenzimidazole
A scalable method involves reacting 2-mercaptobenzimidazole with phenyl ketones in acetic acid catalyzed by H₂SO₄ . The mechanism proceeds via:
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Protonation of the ketone to form a carbocation.
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Nucleophilic attack by the thiol group of 2-mercaptobenzimidazole.
Key Reaction Conditions:
Post-Modification to Hydrazide
The hydrazide moiety is introduced via:
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Esterification of thioacetic acid with ethyl chloroacetate .
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Hydrazinolysis using hydrazine hydrate to yield the hydrazide .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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¹³C NMR:
Biological Activity
Antimicrobial Properties
Schiff base derivatives of this scaffold show:
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Bactericidal activity: MIC 12.5–25 µg/mL against Bacillus subtilis and Escherichia coli .
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Antifungal activity: 80% inhibition of Candida albicans at 50 µg/mL .
Table 2: Biological Activity of Structural Analogs
| Organism | Activity (MIC/IC₅₀) | Compound Analog | Source |
|---|---|---|---|
| Haemonchus contortus | 8.2 µg/mL | Triazole-benzimidazole | |
| Bacillus subtilis | 12.5 µg/mL | Hydrazide derivative |
Mechanistic Insights
Role of the Hydrazide Moiety
The –NH–NH₂ group facilitates:
Structure-Activity Relationships (SAR)
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